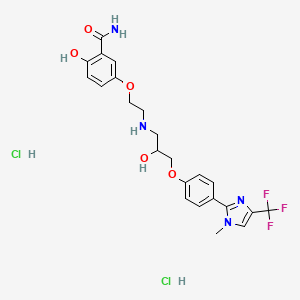
CGP 20712 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CGP 20712 二盐酸盐是一种高度选择性和有效的 β1-肾上腺素受体拮抗剂。 该化合物以其选择性阻断 β1-肾上腺素受体而闻名,其 IC50 值为 0.7 nM,对 β2-肾上腺素受体的选择性是其 10,000 倍 。 CGP 20712 二盐酸盐的化学名称为 1-[2-((3-氨基甲酰基-4-羟基)苯氧基)乙基氨基]-3-[4-(1-甲基-4-三氟甲基-2-咪唑基)苯氧基]-2-丙醇二盐酸盐 .
科学研究应用
CGP 20712 二盐酸盐在科学研究中具有广泛的应用,包括:
化学: 它被用作研究 β1-肾上腺素受体拮抗剂的选择性和效力的工具。
生物学: 该化合物用于研究 β1-肾上腺素受体在各种生物过程中的作用,包括心脏功能和代谢调节。
医学: CGP 20712 二盐酸盐用于临床前研究,以探索其在高血压和心力衰竭等疾病中的潜在治疗应用。
作用机制
CGP 20712 二盐酸盐通过与 β1-肾上腺素受体竞争性结合而发挥作用,从而阻断肾上腺素和去甲肾上腺素的正性变时效应。这种阻断阻止了 β1-肾上腺素受体的激活,导致心率和收缩力下降。 CGP 20712 二盐酸盐的分子靶标是 β1-肾上腺素受体,它们是参与调节心脏功能的 G 蛋白偶联受体 .
准备方法
合成路线和反应条件
CGP 20712 二盐酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。主要步骤包括:
核心结构的形成: 第一步涉及核心结构的合成,包括苯氧基和咪唑基。
官能团的引入:
最终组装: 最后一步涉及中间体的偶联以形成最终产物 CGP 20712 二盐酸盐。
工业生产方法
CGP 20712 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 该化合物通常使用重结晶和色谱等技术进行纯化 .
化学反应分析
反应类型
CGP 20712 二盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以发生氧化反应,特别是在羟基处。
还原: 还原反应可以在氨基甲酰基处发生。
取代: 取代反应可以在苯氧基和咪唑基处发生。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用还原剂,如氢化锂铝或硼氢化钠。
取代: 取代反应通常需要催化剂,如钯碳或碘化亚铜。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,羟基的氧化会导致酮的形成,而氨基甲酰基的还原会导致胺的形成 .
相似化合物的比较
类似化合物
美托洛尔: 另一种 β1-肾上腺素受体拮抗剂,具有类似的选择性,但药代动力学特性不同。
阿替洛尔: 一种 β1-肾上腺素受体拮抗剂,与 CGP 20712 二盐酸盐相比,具有更长的半衰期。
比索洛尔: 一种 β1-肾上腺素受体拮抗剂,与 β2-肾上腺素受体相比,对 β1-肾上腺素受体的选择性更高。
独特性
CGP 20712 二盐酸盐的独特性在于它对 β1-肾上腺素受体的选择性极高,对 β2-肾上腺素受体的选择性是其 10,000 倍。 这种高选择性使其成为研究 β1-肾上腺素受体拮抗的具体作用而不会对 β2-肾上腺素受体产生明显的脱靶效应的宝贵工具 .
生物活性
Introduction
The compound 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide; dihydrochloride is a complex synthetic molecule with potential biological activities. Its structure includes various functional groups that may influence its pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C20H24F3N3O5·2HCl
- Molecular Weight : 493.5 g/mol
- IUPAC Name : 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target proteins.
1. Antimicrobial Activity
Research has indicated that compounds containing similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxy and imidazole groups have been shown to possess activity against various bacterial strains, including E. coli and Staphylococcus aureus . The incorporation of the trifluoromethyl group may enhance this activity by increasing the compound's stability and interaction with microbial membranes.
2. Anti-inflammatory Effects
Studies on related compounds have demonstrated their ability to inhibit inflammatory pathways, particularly through the modulation of NF-kB signaling . This pathway is crucial in mediating inflammatory responses, and compounds that can inhibit its activation may have therapeutic potential in treating inflammatory diseases.
3. Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The imidazole moiety is often associated with antitumor activity due to its role in disrupting cellular signaling pathways critical for cancer cell survival.
Case Study: Inhibition of TLR4-Mediated Inflammation
In a study investigating the effects of chalcone derivatives on TLR4-mediated inflammation, compounds similar to the one demonstrated significant inhibition of LPS-induced activation of NF-kB in microglial cells. This suggests that derivatives with similar structural motifs could effectively modulate inflammatory responses .
Table: Summary of Biological Activities
属性
IUPAC Name |
2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURFQCFKYNMIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














